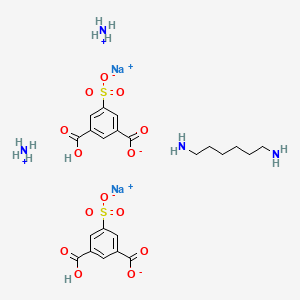![molecular formula C23H24Cl2N4O6S B12714913 Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate CAS No. 77486-75-0](/img/structure/B12714913.png)
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound that features a benzothiazole ring, an azo group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt, which is prepared from an aromatic amine and nitrous acid.
Esterification: The final step involves the esterification of the resulting azo compound with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted benzothiazole and aromatic derivatives.
Scientific Research Applications
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to anti-inflammatory, antimicrobial, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring structure.
Azo Compounds: Azo dyes such as methyl orange and Congo red contain the azo group.
Uniqueness
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is unique due to its combination of a benzothiazole ring, an azo group, and an ester functional group, which confer distinct chemical and biological properties
Properties
CAS No. |
77486-75-0 |
|---|---|
Molecular Formula |
C23H24Cl2N4O6S |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
2-[4-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(2-ethoxycarbonyloxyethyl)anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C23H24Cl2N4O6S/c1-3-32-22(30)34-11-9-29(10-12-35-23(31)33-4-2)17-7-5-16(6-8-17)27-28-21-26-20-18(25)13-15(24)14-19(20)36-21/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
LQUPOQYOLNTQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


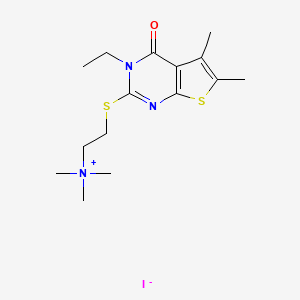

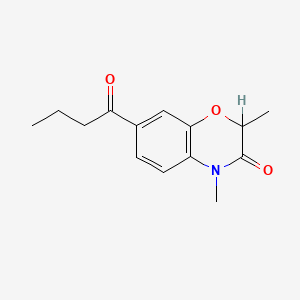

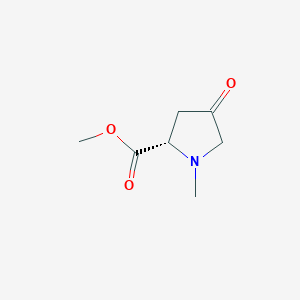
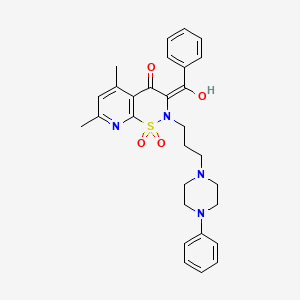

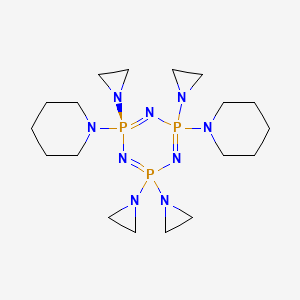
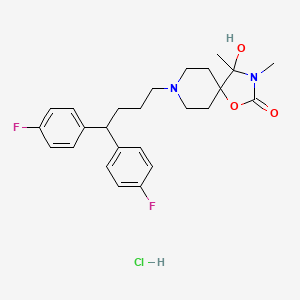
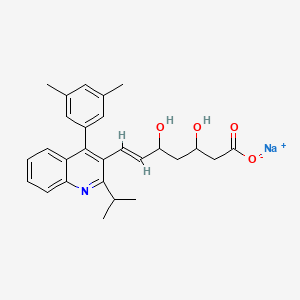
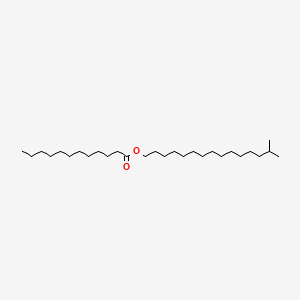
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
